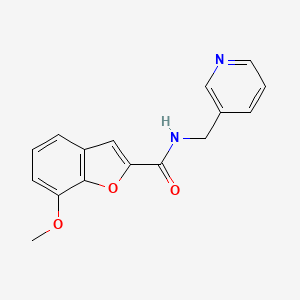

7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-13-6-2-5-12-8-14(21-15(12)13)16(19)18-10-11-4-3-7-17-9-11/h2-9H,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTGTWYRQIFRBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones with aldehydes or the oxidative cyclization of o-alkynylphenols.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Attachment of the Pyridin-3-ylmethyl Group: This step involves the nucleophilic substitution reaction where the pyridin-3-ylmethyl group is introduced using pyridin-3-ylmethyl halides in the presence of a base.

Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the benzofuran derivative with an appropriate amine or ammonia in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of 7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used in the presence of catalysts like iron(III) chloride.

Major Products

Oxidation: Hydroxylated benzofuran derivatives.

Reduction: Aminated benzofuran derivatives.

Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

Below is a comparative analysis of structurally related benzofuran-2-carboxamide derivatives:

Table 1: Structural and Functional Comparison

*Derived from structural analysis; explicit data unavailable in provided evidence.

(a) HDAC Inhibition: Target Compound vs. C8

- C8 (7-Methoxy-N-(4-sulfamoylphenylmethyl)-1-benzofuran-2-carboxamide):

- Acts as a pan-inhibitor of Class I HDACs (HDAC1, 2, 3, 8) via:

- Hydrogen bonding with catalytic residues (e.g., HIS140, ASP264 in HDAC1) .

- Hydrophobic interactions with residues like PHE150 (HDAC1) and PHE208 (HDAC8) .

Coordination with Zn²⁺ at the active site (average distance: 2 Å) .

Target Compound:

- The pyridin-3-ylmethyl substituent lacks the sulfamoyl group’s hydrogen-bonding capacity but may engage in:

- π-π stacking with aromatic residues (e.g., PHE150 in HDAC1).

- Moderate hydrogen bonding via the pyridine nitrogen.

(b) Antioxidant Activity: Comparison with Phenyl Derivatives

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties

Biological Activity

7-Methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide is , with a molecular weight of 284.31 g/mol. The structure features a methoxy group at the 7th position, a pyridin-3-ylmethyl group attached to the nitrogen atom, and a carboxamide group at the 2nd position of the benzofuran ring.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₂O₃ |

| Molecular Weight | 284.31 g/mol |

| CAS Number | 1396852-40-6 |

The biological activity of 7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide is attributed to its interaction with specific molecular targets and pathways:

- Molecular Targets : The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

- Pathways Involved : It can influence various signaling pathways related to cell proliferation, apoptosis, and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to suppress cell viability in various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell migration.

- Cell Viability Studies : In vitro assays demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability in cancer cell lines.

-

Mechanisms of Action :

- The compound was observed to downregulate p53 expression, which is crucial in regulating the cell cycle and apoptosis.

- It also inhibited the expression of integrin α7 and the downstream signaling pathways involving FAK/AKT, which are associated with metastasis in hepatocellular carcinoma (HCC) cells .

Anti-Metastatic Effects

The compound exhibited significant anti-metastatic properties by inhibiting epithelial-mesenchymal transition (EMT) markers such as vimentin and MMP9 in Huh7 cells. This suggests its potential as a therapeutic agent in preventing cancer metastasis.

- Inhibition of Migration : Scratch motility assays indicated that non-cytotoxic concentrations significantly inhibited wound closure in Huh7 cells .

Antimicrobial Activity

Benzofuran derivatives are known for their antimicrobial properties. Preliminary studies suggest that 7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide may possess activity against various microbial strains, although specific data on this compound's efficacy is limited.

Case Studies

Several case studies have explored the biological effects of similar benzofuran derivatives:

- Study on Hepatocellular Carcinoma : A study demonstrated that benzofuran derivatives could effectively inhibit HCC cell proliferation and migration by targeting specific signaling pathways associated with cancer progression .

- Antimicrobial Efficacy : Research on related compounds indicates promising antimicrobial activities against both Gram-positive and Gram-negative bacteria, suggesting potential applications for infection control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.